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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data of Aureothin, a polyketide antibiotic with significant
biological activities. This document is intended to serve as a valuable resource for researchers
and professionals involved in natural product chemistry, drug discovery, and development by
offering detailed spectral data, experimental protocols, and visual representations of its
biosynthetic pathway and analytical workflow.

Introduction to Aureothin

Aureothin (C22H23NOe) is a bioactive secondary metabolite produced by the bacterium
Streptomyces thioluteus.[1] Its unique chemical structure, featuring a p-nitrophenyl group, a
pyrone ring, and a tetrahydrofuran moiety, contributes to its notable antifungal, antitumor, and
insecticidal properties. The biosynthesis of aureothin is of significant interest as it involves a
type | polyketide synthase (PKS) that utilizes a rare p-nitrobenzoic acid starter unit and exhibits
an iterative mechanism where a single PKS module is used multiple times.

NMR Spectroscopic Data of Aureothin

The structural elucidation of Aureothin heavily relies on one- and two-dimensional NMR
spectroscopy. The following tables summarize the *H and 3C NMR chemical shift assignments
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for Aureothin, as reported in the literature, with spectra recorded in deuterated chloroform

(CDCl3).

Table 1: *H NMR Data of Aureothin (in CDCIs)

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

5-CHs 1.89 s

6 4.67 d 9.0

7 2.54,2.30 m

9 6.08 s

10 6.22 d 15.5

11-CHs 2.22 s

12 7.28 d 15.5

14', 18" 7.52 d 8.5

15', 17" 8.20 d 8.5

2-OCHs 3.75 s

3-CHs 2.05 s

Table 2: *C NMR Data of Aureothin (in CDCI3)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1665325?utm_src=pdf-body
https://www.benchchem.com/product/b1665325?utm_src=pdf-body
https://www.benchchem.com/product/b1665325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (6, ppm)
2 164.2
3 115.8
3-CHs 9.0

4 175.4
5 118.9
5-CHs 8.5

6 78.5
7 35.1
8 138.2
9 120.5
10 128.1
11 142.5
11-CHs 14.1
12 130.2
13 142.8
14', 18’ 128.9
15, 17 123.6
16’ 147.5
2-OCHs 59.8

Mass Spectrometry Data of Aureothin

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for
confirming the molecular formula of Aureothin.
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Table 3: High-Resolution Mass Spectrometry Data of

Aureothin
lon Calculated m/z Observed m/z
[M+H]* 398.1553 398.0

Note: The observed m/z value of 398.0 for the [M+H]* ion confirms the molecular formula of
Aureothin as C22H23NOe.

While detailed public data on the tandem mass spectrometry (MS/MS) fragmentation of
Aureothin is limited, analysis of its structure suggests potential fragmentation pathways. Key
fragmentations would likely involve the loss of the nitro group, cleavage of the ester linkage,
and fragmentation of the polyketide backbone. Further experimental MS/MS studies are
required to fully elucidate its fragmentation pattern, which would be invaluable for its
unambiguous identification in complex mixtures.

Experimental Protocols

The following sections provide representative protocols for the isolation, NMR, and mass
spectrometry analysis of Aureothin from Streptomyces cultures. These are synthesized from
established methods for the analysis of microbial secondary metabolites.

Fermentation and Extraction

 Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a
spore suspension of Streptomyces thioluteus. Incubate the culture at 28-30°C with shaking
(200 rpm) for 7-10 days to allow for the production of secondary metabolites.

o Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the
supernatant. Extract the supernatant with an equal volume of ethyl acetate three times.
Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the
extract under reduced pressure to obtain the crude extract.

NMR Spectroscopy
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Sample Preparation: Dissolve a portion of the dried crude extract or purified Aureothin in
deuterated chloroform (CDCIs). Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400
MHz or higher field NMR spectrometer.

Data Processing: Process the acquired spectra using appropriate NMR software. Reference
the chemical shifts to the residual solvent peak (CDCls: dH 7.26 ppm, dC 77.16 ppm).

LC-MS/MS Analysis

Sample Preparation: Dissolve the crude extract or purified Aureothin in a suitable solvent
such as methanol or acetonitrile. Filter the solution through a 0.22 um syringe filter before
analysis.

Chromatographic Separation: Perform liquid chromatography using a C18 reversed-phase
column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both
containing 0.1% formic acid.

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source
coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in
both positive and negative ion modes. For tandem MS, select the [M+H]* or [M-H]~ ion for
collision-induced dissociation (CID) to obtain fragmentation data.

Visualizing Key Processes

To aid in the understanding of Aureothin's origins and analysis, the following diagrams,

generated using the DOT language, illustrate the biosynthetic pathway and a typical

experimental workflow.
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Caption: Biosynthetic pathway of Aureothin.
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Caption: Experimental workflow for Aureothin analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic and
Spectrometric Analysis of Aureothin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665325#interpreting-nmr-and-mass-spectrometry-
data-of-aureothin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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